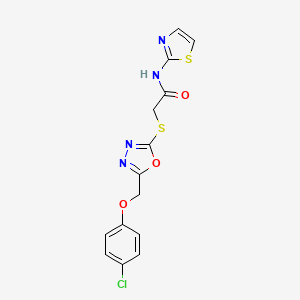

2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O3S2/c15-9-1-3-10(4-2-9)21-7-12-18-19-14(22-12)24-8-11(20)17-13-16-5-6-23-13/h1-6H,7-8H2,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVWCCNMQJGEHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=NN=C(O2)SCC(=O)NC3=NC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps:

Formation of 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.

Thioether formation: The oxadiazole intermediate is then reacted with a chlorophenylmethyl halide to introduce the chlorophenyl group.

Thiazole ring formation: The final step involves the reaction of the intermediate with thiazole-2-ylamine under suitable conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions may target the oxadiazole ring or the nitro group if present.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

Agricultural Chemistry: The compound may be used as a pesticide or herbicide, leveraging its bioactive properties.

Material Science: It can be explored for use in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of this compound depends on its application:

Antimicrobial Activity: It may inhibit bacterial or fungal growth by interfering with cell wall synthesis or protein function.

Anticancer Activity: The compound could induce apoptosis in cancer cells by targeting specific molecular pathways or enzymes.

Pesticidal Activity: It may disrupt essential biological processes in pests, leading to their death.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The 4-chlorophenoxy group enhances antibacterial specificity compared to benzofuran or indole derivatives .

- Thiazole vs. Benzothiazole : The thiazol-2-yl acetamide terminus in the target compound shows comparable enzyme inhibition to benzothiazole analogues but with reduced cytotoxicity .

- Phenyl Modifications : Derivatives with electron-withdrawing groups (e.g., 3,4-dimethylphenyl in 7o) exhibit superior antibacterial activity due to enhanced hydrophobic interactions .

Thiadiazole and Triazole Analogues

Key Observations:

- Thiadiazole vs. Oxadiazole : Thiadiazole derivatives (e.g., 4j) often show stronger antiproliferative activity due to improved DNA intercalation but higher cytotoxicity .

- Hybrid Structures : Combining oxadiazole with pyrimidine-thio groups (e.g., ) introduces steric hindrance, reducing bioavailability compared to the target compound.

Enzymatic and Cytotoxicity Profiles

Key Observations:

- The target compound’s moderate α-chymotrypsin inhibition (IC$_{50}$ = 28.4 µM) aligns with its balanced hydrophobicity, while thiadiazole-ureido derivatives exhibit stronger enzyme binding at the cost of higher cytotoxicity .

- Cytotoxicity data confirm that oxadiazole-thioacetamide derivatives are generally safer than thiadiazole or triazole analogues .

Biological Activity

The compound 2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a derivative of oxadiazole and thiazole, two classes of compounds known for their diverse biological activities, including anticancer, antimicrobial, and antidepressant effects. This article explores the biological activity of this compound through various studies and findings.

The molecular formula of the compound is , with a molecular weight of approximately 300.76 g/mol. The presence of the 4-chlorophenoxy group is significant as it has been associated with enhanced biological activity in several derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiazole moieties. For instance:

- Synthesis and Evaluation : A study synthesized several derivatives based on oxadiazole linked to various aryl groups, demonstrating significant anticancer activity against different cancer cell lines. The compound 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol showed notable potency with a percentage growth inhibition (PGI) of 65.12% against SNB-19 cells at a concentration of 10 µM .

The mechanism by which these compounds exert their anticancer effects often involves:

- Inhibition of Tubulin Polymerization : Many oxadiazole derivatives are known to bind to tubulin, disrupting microtubule formation essential for cell division.

- Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Antimicrobial Activity

Compounds similar to This compound have also demonstrated antimicrobial properties. The thiazole ring is particularly noted for its ability to enhance the antimicrobial activity through various mechanisms such as:

- Disruption of Membrane Integrity : Antimicrobial agents often disrupt bacterial cell membranes.

- Inhibition of Nucleic Acid Synthesis : Some thiazole derivatives inhibit DNA or RNA synthesis in bacteria.

Antidepressant Activity

Research has indicated that oxadiazole derivatives may possess antidepressant properties. For example, studies utilizing the forced swimming test (FST) model have shown that certain derivatives exhibit significant reductions in immobility time, suggesting potential antidepressant effects .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of these compounds. Key observations include:

- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances activity.

- Thiazole and Oxadiazole Synergy : The combination of these two moieties often results in compounds with improved potency compared to those containing only one.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 300.76 g/mol |

| Anticancer Activity | PGI against SNB-19: 65.12% |

| Antimicrobial Activity | Effective against various strains |

| Antidepressant Activity | Significant reduction in FST time |

Case Studies

- Anticancer Evaluation : A recent study evaluated a series of oxadiazole derivatives against multiple cancer cell lines using the National Cancer Institute's protocol, revealing promising anticancer activity for compounds similar to our target compound .

- Antidepressant Activity Testing : In vivo studies showed that certain oxadiazole derivatives significantly reduced immobility duration in FST models, indicating potential use as antidepressants .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide?

- Methodology :

- Step 1 : Synthesis of the oxadiazole core via cyclization of hydrazide intermediates under reflux with POCl₃ or other dehydrating agents.

- Step 2 : Thioether linkage formation using coupling reagents (e.g., NaH in DMF) to attach the thiazole moiety .

- Step 3 : Final purification via recrystallization (ethanol/water) or column chromatography.

- Critical Parameters : Temperature control (60–80°C for cyclization), solvent selection (DMF for nucleophilic substitution), and reaction time (6–12 hours) to maximize yield (70–85%) .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

- Techniques :

- ¹H/¹³C NMR : Confirm regiochemistry of oxadiazole and thiazole rings; thioether linkage appears as a singlet at δ 3.8–4.2 ppm .

- IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N absorption (~1600 cm⁻¹) .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .

Q. What in vitro models are suitable for initial biological screening?

- Models :

- Antimicrobial : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains via MIC assays .

- Anticancer : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM .

- Enzymatic Inhibition : COX-2 or acetylcholinesterase inhibition assays to evaluate anti-inflammatory/neuroprotective potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Strategies :

- Substituent Variation : Replace 4-chlorophenoxy with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .

- Heterocycle Replacement : Substitute thiazole with isothiazole or triazole to alter binding affinity .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or DNA gyrase .

Q. How to resolve contradictions in reported biological activities across studies?

- Approaches :

- Dosage Analysis : Compare IC₅₀ values (e.g., 15 µM vs. 50 µM) and assess dose-response consistency .

- Purity Validation : Use HPLC to rule out impurities (>98% purity required for reliable bioactivity data) .

- Model-Specific Factors : Account for differences in cell line viability protocols (e.g., MTT vs. resazurin assays) .

Q. What mechanistic pathways underlie its anticancer activity?

- Experimental Design :

- Apoptosis Assays : Annexin V/PI staining to quantify early/late apoptotic cells .

- ROS Detection : DCFH-DA fluorescence to measure reactive oxygen species generation .

- Western Blotting : Analyze Bax/Bcl-2 ratios and caspase-3 activation .

Q. How to evaluate pharmacokinetic properties for preclinical development?

- Key Metrics :

- Solubility : Shake-flask method in PBS (pH 7.4) to determine aqueous solubility (<10 µg/mL suggests need for prodrug design) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound degradation via LC-MS .

- Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis to assess unbound fraction .

Key Challenges and Future Directions

- Target Identification : Use CRISPR-Cas9 screening or thermal shift assays to identify binding partners .

- Toxicity Mitigation : Evaluate hepatotoxicity in primary hepatocytes and design analogues with reduced CYP450 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.